(1S,7R)-8-azabicyclo[5.2.0]nonan-9-one is a bicyclic compound characterized by the presence of a nitrogen atom within its structure. This compound is notable for its unique stereochemistry and structural framework, making it a subject of interest in various fields of organic and medicinal chemistry. The IUPAC name reflects its specific stereochemical configuration, which plays a crucial role in its chemical behavior and biological interactions.
The compound can be sourced from various chemical suppliers and is documented in databases like PubChem, where it is identified by the InChI key SLHBGSLJLMFFLM-UHFFFAOYSA-N. It is often synthesized in laboratory settings for research purposes.
(1S,7R)-8-azabicyclo[5.2.0]nonan-9-one belongs to the class of bicyclic compounds, specifically those containing nitrogen heterocycles. Its classification as an azabicyclic compound indicates that it includes a nitrogen atom incorporated into a bicyclic structure, which is significant for its reactivity and applications in synthetic chemistry.
The synthesis of (1S,7R)-8-azabicyclo[5.2.0]nonan-9-one typically involves several organic reactions. A common synthetic route utilizes DIBAL-H-mediated tandem lactone ring opening followed by intramolecular aldol condensation. This method allows for the construction of the bicyclic framework while maintaining the desired stereochemistry.
The molecular structure of (1S,7R)-8-azabicyclo[5.2.0]nonan-9-one features two fused rings with a nitrogen atom incorporated into one of the rings. Its structural formula can be represented as follows:
(1S,7R)-8-azabicyclo[5.2.0]nonan-9-one participates in various chemical reactions due to its functional groups:
The choice of reagents and reaction conditions can significantly influence the yield and selectivity of these reactions, making careful optimization essential for successful transformations.
The mechanism of action for (1S,7R)-8-azabicyclo[5.2.0]nonan-9-one involves its interaction with specific biological targets, such as enzymes or receptors within cellular pathways. This interaction can modulate enzymatic activity or receptor binding, leading to various therapeutic effects depending on the context of use.
Relevant data from studies indicate that the compound's unique bicyclic structure influences its reactivity patterns significantly.
(1S,7R)-8-azabicyclo[5.2.0]nonan-9-one has several scientific applications:
Enzymatic strategies provide exceptional stereocontrol in constructing the bicyclic β-lactam core. Lipase B from Candida antarctica (Lipolase) catalyzes the enantioselective ring-opening of fused benzo-azabicycloalkanes. Specifically, the desymmetrization of 5,6-benzo-8-azabicyclo[5.2.0]nonan-9-one—a direct precursor to (1S,7R)-8-azabicyclo[5.2.0]nonan-9-one—occurs efficiently in diisopropyl ether at 60°C. This biocatalytic process exhibits an enantioselectivity factor (E) exceeding 200, affording both the hydrolyzed (1R,2R)-β-amino acid (≥96% ee) and the unopened (1S,8S)-β-lactam (≥99% ee) in yields of ≥40% and ≥44%, respectively [2].
The enzymatic route circumvents traditional resolution techniques, leveraging the enzyme’s active site to discriminate between enantiomeric substrates. Subsequent acid hydrolysis (18% HCl) converts the β-lactam to the corresponding β-amino acid hydrochloride, confirming structural integrity. This method extends to six- and seven-membered homologues, demonstrating versatility in accessing stereodefined azabicyclic systems [2].
Table 1: Enzymatic Synthesis of (1S,7R)-8-Azabicyclo[5.2.0]nonan-9-one Precursors [2]
Substrate | Product | Yield (%) | Enantiomeric Excess (% ee) | Enantioselectivity (E) |
---|---|---|---|---|
5,6-Benzo-8-azabicyclo[5.2.0]nonan-9-one | (1R,2R)-β-Amino acid | ≥40 | ≥96 | >200 |
5,6-Benzo-8-azabicyclo[5.2.0]nonan-9-one | (1S,8S)-β-Lactam | ≥44 | >99 | >200 |
Photochemical rearrangements offer a versatile route to access strained azabicyclo[5.2.0] frameworks. While specific literature on (1S,7R)-8-azabicyclo[5.2.0]nonan-9-one is limited, analogous systems like (1S,6R)-6-methyl-7-azabicyclo[4.2.0]octan-8-one (CAS# 910333-74-3) demonstrate the potential of this approach. Irradiation of monocyclic precursors (e.g., substituted 2,4-dihydroxyquinolines) induces intramolecular [2+2] cycloadditions, forming the bicyclic lactam core with retention of stereochemistry at bridgehead carbons [8].
The reaction proceeds via a singlet or triplet excited state, where conformational constraints dictate stereoselectivity. The bridgehead proton in (1S,6R)-configured systems imposes steric bias, guiding ring closure to the cis-fused product. This method requires stringent control of wavelength, solvent polarity, and temperature to suppress racemization—particularly critical for the thermally sensitive β-lactam ring [8].
Mechanistic Highlights:
The Ugi-azide multicomponent reaction (UA-4CR) efficiently introduces tetrazole and adjacent functional handles onto the azabicyclic scaffold. This method exploits deactivated amines (e.g., anthranilic acid derivatives) or carboxylic acids tethered to the bicyclic lactam to avoid competitive side reactions. In one implementation, arylglyoxals, anthranilic acid, primary amines, and isocyanides undergo a six-center Ugi reaction (U-6C-4CR) in methanol, yielding 3H-benzo[e][1,4]diazepin-5-ones fused to the azabicyclo[5.2.0] core [5].
Notably, unprotected anthranilic acid participates selectively due to its low nucleophilicity, enabling spontaneous post-Ugi cyclization without protective-group manipulation. When (S)-α-methylbenzylamine serves as the chiral amine component, diastereomeric ratios of up to 79:21 (αS,3S:αS,3R) are achieved, leveraging steric induction from the auxiliary [5]. Further derivatization via Heck cyclization or nitro reduction constructs polyheterocyclic systems (e.g., bis-benzodiazepines), expanding the scaffold’s topological diversity [5] [7].
Table 2: Ugi-Azide Derivatization of Azabicyclo[5.2.0]-Fused Scaffolds [5] [7]
Azabicyclo Component | Ugi Components | Product | Yield (%) | Diastereomeric Ratio (dr) |
---|---|---|---|---|
Anthranilic acid derivative | Arylglyoxal, (S)-α-methylbenzylamine, cyclohexyl isocyanide | Benzodiazepinone | 66 | 79:21 |
2-Bromobenzaldehyde | Allylamine, TMSN₃, tert-butyl isocyanide | Tetrazolyl-tetrahydroisoquinoline | 70 | N/A |
The strained carbonyl and bridgehead nitrogen of (1S,7R)-8-azabicyclo[5.2.0]nonan-9-one enable stereocontrolled nucleophilic attacks and reductive aminations. While direct data is limited, analogous systems like (1S,6R)-6-methyl-7-azabicyclo[4.2.0]octan-8-one reveal that:
Key Stereochemical Considerations:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: